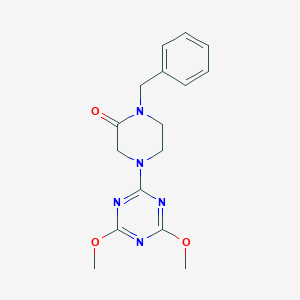![molecular formula C13H20N4O2S2 B6438795 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2548975-77-3](/img/structure/B6438795.png)
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane (hereafter referred to as “cyclo-diazepane”) is a synthetic organic compound composed of a 1,4-diazepane core and a cyclopropanesulfonyl group attached to the 2-position of a pyrimidine ring. Cyclo-diazepane is a versatile compound with a wide range of applications in the fields of chemical synthesis, biochemistry, and pharmacology. Its unique structure and properties make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals.
科学的研究の応用
Cyclo-diazepane has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, it has been used as a starting material for the synthesis of novel pharmaceuticals. In organic synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, it has been used to study the structure and function of proteins and enzymes.
作用機序
Cyclo-diazepane is an electrophilic compound, which means that it can react with nucleophiles such as amines, alcohols, and thiols. The reaction of cyclo-diazepane with a nucleophile yields a cyclopropanesulfonamide, which can then undergo further reactions depending on the nature of the nucleophile. For example, in the presence of an amine, the cyclopropanesulfonamide can undergo a ring-opening reaction to form a cyclopropanesulfonamide amide.
Biochemical and Physiological Effects
Cyclo-diazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In vivo studies have shown that it can affect the levels of neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory and antineoplastic effects.
実験室実験の利点と制限
The unique structure and properties of cyclo-diazepane make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals. Its low cost and availability make it an ideal starting material for laboratory experiments. However, its reactivity can also be a limitation, as it can react with nucleophiles to form potentially harmful compounds.
将来の方向性
Future research on cyclo-diazepane could focus on its potential applications in drug discovery and organic synthesis. Studies could be conducted to explore its ability to inhibit the activity of various enzymes and its potential as a building block for the synthesis of complex molecules. Additionally, research could focus on its potential as an anti-inflammatory and antineoplastic agent. Finally, further studies could be conducted to explore its potential interactions with other compounds and its effects on biochemical and physiological processes.
合成法
Cyclo-diazepane can be synthesized from the reaction of a diazonium salt with a sulfonyl chloride. The reaction of the diazonium salt with the sulfonyl chloride yields the cyclopropanesulfonyl group, which is then attached to the 2-position of the pyrimidine ring. The reaction is carried out in an inert atmosphere and requires a catalyst such as triethylamine. The reaction is exothermic and can be carried out at room temperature.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-20-13-14-6-5-12(15-13)16-7-2-8-17(10-9-16)21(18,19)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWIHPMIWACBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)
![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B6438797.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438818.png)